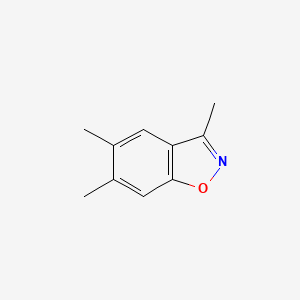

1,2-Benzisoxazole, 3,5,6-trimethyl-

Description

Significance of the 1,2-Benzisoxazole (B1199462) Scaffold in Advanced Chemical Research

The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. acs.org This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, thus serving as a versatile template for drug discovery. acs.org The inherent stability and synthetic accessibility of the benzisoxazole ring system have made it a popular building block in the development of new therapeutic agents. chim.it

The significance of the 1,2-benzisoxazole scaffold is underscored by its presence in a wide array of biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antipsychotic: Atypical antipsychotics like risperidone (B510) and paliperidone (B428) feature the 1,2-benzisoxazole core. chim.it

Anticonvulsant: Zonisamide (B549257), a drug used in the treatment of epilepsy, is a well-known benzisoxazole derivative. chim.itnih.gov

Antimicrobial and Antifungal: Certain benzisoxazole derivatives have shown potent activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory and Analgesic: The scaffold has been incorporated into compounds with pain-relieving and anti-inflammatory properties. nih.gov

Anticancer: Researchers have explored benzisoxazole analogs for their potential as antiproliferative agents against various cancer cell lines. nih.gov

Acetylcholinesterase Inhibition: Some derivatives are investigated as potential treatments for Alzheimer's disease due to their ability to inhibit this key enzyme. niscpr.res.in

The versatility of the 1,2-benzisoxazole scaffold allows for the introduction of various substituents, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability makes it a continuing focus of research for the development of novel drugs targeting a range of diseases.

Historical Development and Evolution of Isoxazole (B147169) and Benzisoxazole Chemistry

The chemistry of isoxazoles, the parent heterocyclic ring of benzisoxazoles, has a rich history. The isoxazole ring is an azole with an oxygen atom adjacent to a nitrogen atom. rsc.org Early research focused on the synthesis and understanding the fundamental reactivity of this five-membered heterocycle. A common synthetic route involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. rsc.org

The fusion of the isoxazole ring with a benzene (B151609) ring to form benzisoxazole opened up new avenues of chemical exploration. The development of synthetic methodologies for benzisoxazoles has been a significant area of research. Traditional methods often involve multiple steps and can require harsh reaction conditions. nih.gov

More recent advancements in synthetic organic chemistry have led to more efficient and milder methods for constructing the 1,2-benzisoxazole core. chim.it These include:

Intramolecular cyclization reactions: These methods often start from appropriately substituted aromatic compounds.

[3+2] Cycloaddition reactions: This approach involves the reaction of a nitrile oxide with a benzyne (B1209423) to form the benzisoxazole ring system in a single step. nih.gov

Transition-metal-catalyzed reactions: Modern catalysis has provided powerful tools for the synthesis of complex heterocyclic systems like benzisoxazoles.

The evolution of synthetic methods has not only made benzisoxazoles more accessible but has also enabled the creation of a diverse library of derivatives for biological screening and materials science applications.

Rationale for Academic Investigation into 1,2-Benzisoxazole, 3,5,6-trimethyl-

While specific research on 1,2-Benzisoxazole, 3,5,6-trimethyl- is not widely published, a clear rationale for its academic investigation can be constructed based on the established importance of the benzisoxazole scaffold and the predictable influence of its substituents.

The primary motivation for studying this particular compound lies in understanding the structure-activity relationship (SAR) of the benzisoxazole class. The number, position, and nature of substituents on the benzisoxazole ring can profoundly impact its biological activity. nih.gov

The three methyl groups in 1,2-Benzisoxazole, 3,5,6-trimethyl- are expected to influence its properties in several ways:

Increased Lipophilicity: The methyl groups are electron-donating and increase the lipophilicity (fat-solubility) of the molecule. This can affect its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Steric Effects: The placement of methyl groups at the 3, 5, and 6 positions can create specific steric hindrance, which may lead to selective binding to certain receptors or enzymes.

Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, potentially increasing the half-life of the compound in biological systems.

Electronic Effects: The electron-donating nature of the methyl groups can alter the electron density of the aromatic system, which may influence its reactivity and binding characteristics.

By synthesizing and studying 1,2-Benzisoxazole, 3,5,6-trimethyl-, researchers can gain valuable insights into how these substituent effects translate into specific biological activities. This knowledge can then be used to design more potent and selective benzisoxazole-based drugs. Furthermore, the physicochemical properties of this compound could be of interest in materials science, for example, in the development of organic semiconductors or other functional materials.

Structure

3D Structure

Properties

CAS No. |

65685-52-1 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3,5,6-trimethyl-1,2-benzoxazole |

InChI |

InChI=1S/C10H11NO/c1-6-4-9-8(3)11-12-10(9)5-7(6)2/h4-5H,1-3H3 |

InChI Key |

SDBCKBMXHBYHHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)ON=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,2 Benzisoxazole, 3,5,6 Trimethyl

Established Strategies for the Construction of the 1,2-Benzisoxazole (B1199462) Core

The fundamental structure of 1,2-benzisoxazole can be assembled through several reliable methods, primarily involving the formation of the isoxazole (B147169) ring fused to a benzene (B151609) ring. Traditional approaches are centered on intramolecular cyclization reactions that form either the crucial C–O or N–O bond of the heterocyclic system. chim.it

A predominant strategy involves the cyclization of ortho-substituted aryl oximes. chim.it When starting with o-hydroxyaryl oximes or imines, the reaction proceeds via the formation of the N–O bond. Conversely, if the starting material is an o-substituted aryl oxime with a suitable leaving group, the cyclization occurs through the formation of the C–O bond, typically under basic conditions. chim.it These methods are widely employed due to the ready availability of the corresponding carbonyl precursors. chim.it

Another foundational method begins with cyclic 1,3-dicarbonyl compounds. These precursors undergo oximation followed by an oxidation step to yield the aromatic 1,2-benzisoxazole structure. chim.it This pathway offers a versatile route to various substituted benzisoxazoles. chim.it

Cycloaddition Reactions in Benzisoxazole Formation

Cycloaddition reactions represent a powerful and convergent approach for constructing the 1,2-benzisoxazole core, as they can form both the C–C and C–O bonds in a single step. chim.it The [3+2] cycloaddition of a nitrile oxide with an aryne is a prominent example of this strategy. chim.it In this process, both the nitrile oxide and the highly reactive aryne are often generated in situ. Fluoride ions can be used to trigger the formation of both intermediates from readily available precursors like chlorooximes and o-(trimethylsilyl)aryl triflates. chim.it

This method is noted for its generality and tolerance of various functional groups, providing a direct route to functionalized benzisoxazoles under mild conditions. chim.it Another variation of this cycloaddition involves the reaction of nitrile oxides with benzoquinones, which can be performed as a one-pot synthesis in an aqueous medium. chim.it

Annulation Processes for Benzisoxazole Ring System Assembly

Annulation offers an alternative strategy where the benzene portion of the molecule is constructed onto a pre-existing isoxazole ring. chim.it This "benzene ring closure" approach is particularly useful for introducing substituents onto the carbocyclic part of the benzisoxazole. chim.it

A key example is the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it The proposed mechanism involves the insertion of the alkyne and a C–H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate. Subsequent reductive elimination yields the target naphtho[2,1-d]isoxazoles, which are a form of benzisoxazole. chim.it This method highlights the efficiency of metal-catalyzed processes in building complex heterocyclic systems. chim.it

Alternative Synthetic Routes to Substituted Benzisoxazoles

Beyond the primary methods, several other routes provide access to the 1,2-benzisoxazole scaffold. One notable method involves the reaction of hydroxylamine (B1172632) sulfate (B86663) with a suitable ketone in the presence of potassium hydroxide (B78521), which leads to an in situ generated oxime that subsequently undergoes internal cyclization. niscpr.res.in This has been described as a simple and efficient one-step process, suitable for large-scale synthesis. niscpr.res.in

Another approach starts from o-hydroxyaryl N-H ketimines. These precursors can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles through a common N-Cl imine intermediate, with the outcome determined by the reaction conditions. organic-chemistry.org Specifically, N-O bond formation to yield the benzisoxazole occurs under anhydrous conditions. organic-chemistry.org

Furthermore, a triphenylphosphine (B44618) (PPh₃)-mediated Barbier-Grignard-type reaction offers a facile route to various 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. organic-chemistry.org

Regioselective Approaches for 3,5,6-trimethyl- Substitution during Synthesis

Achieving the specific 3,5,6-trimethyl substitution pattern on the 1,2-benzisoxazole ring requires precise control over the reaction, a concept known as regioselectivity. The synthetic strategy must ensure that the methyl groups are introduced at the desired positions. While literature specifically detailing the synthesis of 1,2-benzisoxazole, 3,5,6-trimethyl- is scarce, the principles of regioselective synthesis for related heterocyclic compounds can be applied.

For the substitution at the 3-position, the choice of the precursor for the isoxazole ring formation is critical. For instance, using a methyl-substituted component in a cycloaddition or a cyclization reaction, such as starting with an appropriate methyl ketone, would install the 3-methyl group. The synthesis of 3-methyl-5-acetyl-1,2-benzisoxazole from 2-oximinoacetyl-4-acetyl phenol (B47542) demonstrates how substituents can be incorporated at the 3- and 5-positions based on the starting material. isca.me

The placement of the 5- and 6-methyl groups on the benzene ring depends on the substitution pattern of the aromatic precursor. A starting material such as a 3,4-dimethylphenol (B119073) or a related derivative would be required. The challenge often lies in controlling the cyclization to favor the desired isomer. In the synthesis of substituted benzimidazoles, it has been noted that traditional routes can result in a mixture of regioisomers, necessitating the development of specific, straightforward regioselective methods to access a single desired product. nih.gov Such strategies often involve carefully chosen starting materials and reaction conditions to direct the formation of bonds to specific positions.

Catalytic Systems in Benzisoxazole Synthesis (e.g., Lewis Acid Catalysis, Metal-Mediated Approaches)

Catalysis plays a pivotal role in the modern synthesis of benzisoxazoles, offering efficiency and selectivity. Both Lewis acids and metal-based catalysts have been successfully employed.

Lewis Acid Catalysis: Lewis acids such as zirconium(IV) chloride (ZrCl₄) and boron trifluoride etherate (BF₃·Et₂O) have been shown to be effective catalysts. chim.itnih.govnih.gov For example, BF₃·Et₂O catalyzes an annulation reaction between glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazoles in an atom-economical process. nih.govnih.gov The reaction likely proceeds through an unusual umpolung addition followed by a Friedel-Crafts-type cyclization. acs.org In some cases, the choice of Lewis acid can selectively determine the product; for example, using ZrCl₄ can lead to benzisoxazoles, while switching to triflic acid (TfOH) can favor the formation of benzo[d]oxazoles. chim.it

Metal-Mediated Approaches: Palladium and copper catalysts are frequently used in the synthesis of the benzisoxazole core. chim.it Palladium-catalyzed reactions are key in annulation processes, as seen in the formation of the benzene ring onto an existing isoxazole. chim.it Another palladium-catalyzed method involves a [4+1] annulation of N-phenoxyacetamides with aldehydes, which constructs the C-C and C=N bonds simultaneously. rsc.org Copper(I) iodide (CuI) has been used to catalyze the cyclization of (Z)-oximes to form 3-substituted-1,2-benzisoxazoles under mild conditions, with N,N'-dimethylethylenediamine (DMEDA) often serving as a ligand. chim.it

The table below summarizes various catalytic systems used in the synthesis of benzisoxazoles.

| Catalyst Type | Specific Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | ZrCl₄ | Cyclization | chim.it |

| Lewis Acid | BF₃·Et₂O | Annulation | nih.govnih.gov |

| Lewis Acid | Aluminium chloride | Friedel-Crafts reaction | niscpr.res.in |

| Metal-Mediated | Palladium catalysts | Annulation / C-H Activation | chim.itrsc.org |

| Metal-Mediated | CuI / DMEDA | Cyclization | chim.it |

Sustainable and Green Chemistry Methodologies for Benzisoxazole Derivatives

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing benzisoxazole derivatives. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.

The use of microwave irradiation has emerged as a green technique, significantly shortening reaction times from hours to minutes. acgpubs.orgresearchgate.net A notable example is the microwave-assisted synthesis of 1,2-benzisoxazoles from 2-hydroxyaryl ketoximes in the presence of a reusable basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). acgpubs.org This method boasts short reaction times (30-60 seconds), simple work-up, and excellent yields, with the ionic liquid being recyclable. acgpubs.orgresearchgate.net

Furthermore, conducting reactions in aqueous media is a cornerstone of green chemistry. An interesting one-pot synthesis of benzisoxazole-4,7-diols has been reported in water, where both the required nitrile oxide and 1,4-benzoquinone (B44022) intermediates were generated in situ. chim.it Methodologies that use water and ethanol (B145695) as solvents and avoid complex purification steps like column chromatography are considered more sustainable alternatives. conicet.gov.ar

The table below highlights some green chemistry approaches for benzisoxazole synthesis.

| Green Chemistry Approach | Description | Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps in a single flask. | High atom economy, less waste, shorter time. | researchgate.netniscpr.res.in |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Drastically reduced reaction times, energy efficient. | acgpubs.orgresearchgate.net |

| Use of Ionic Liquids | Employing ionic liquids as recyclable catalysts/solvents. | Catalyst can be reused, often with high efficiency. | acgpubs.org |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, safe, and inexpensive. | chim.it |

Chemical Reactivity and Mechanistic Investigations of 1,2 Benzisoxazole, 3,5,6 Trimethyl

Analysis of Electrophilic and Nucleophilic Character within the 1,2-Benzisoxazole (B1199462), 3,5,6-trimethyl- Framework

The chemical persona of 1,2-Benzisoxazole, 3,5,6-trimethyl- is distinctly shaped by the electronic contributions of its constituent parts. The 1,2-benzisoxazole core is an aromatic system, which lends it a degree of stability. wikipedia.org However, the presence of a weak N-O bond makes it susceptible to cleavage under certain conditions. wikipedia.org

The three methyl groups on the benzene (B151609) ring are electron-donating substituents. masterorganicchemistry.com This has a twofold effect on the molecule's reactivity. Firstly, by pushing electron density into the benzene ring, they increase its nucleophilicity, making it more reactive towards electrophilic attack compared to the unsubstituted 1,2-benzisoxazole. However, the positions of these methyl groups (3, 5, and 6) also introduce steric hindrance, which can influence the regioselectivity of such reactions.

Conversely, the isoxazole (B147169) moiety possesses both electrophilic and nucleophilic sites. The nitrogen atom can act as a weak base, while the oxygen atom has lone pairs of electrons. The C3 carbon, situated between the nitrogen and the benzene ring, can be susceptible to nucleophilic attack, particularly if the isoxazole ring is activated. The electron-donating methyl groups on the benzene ring would generally be expected to decrease the electrophilicity of the aromatic system. chim.it

Ring-Opening and Rearrangement Reactions of the 1,2-Benzisoxazole Core

The 1,2-benzisoxazole ring system is known to undergo a variety of ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents. acs.orgnih.gov These transformations are a testament to the inherent strain and the relatively weak N-O bond within the isoxazole ring.

One of the classic reactions of 1,2-benzisoxazoles is the base-catalyzed ring cleavage, known as the Kemp elimination, which results in the formation of a 2-hydroxybenzonitrile (B42573) species. wikipedia.org In the case of 1,2-Benzisoxazole, 3,5,6-trimethyl-, this would lead to the formation of 2-hydroxy-3,5,6-trimethylbenzonitrile.

Photochemical conditions can also induce rearrangements. acs.org For instance, irradiation of 1,2-benzisoxazoles can lead to the formation of benzoxazoles. Furthermore, thermal rearrangements can also occur, sometimes leading to ring contraction of larger ring systems to form the benzoxazole (B165842) core. rsc.org

The isoxazole ring can also be opened reductively. For example, the anticonvulsant drug zonisamide (B549257), which contains a 1,2-benzisoxazole-3-methanesulfonamide structure, can undergo reductive ring scission. researchgate.net This suggests that the 1,2-benzisoxazole, 3,5,6-trimethyl- core could be similarly opened under reductive conditions.

| Reaction Type | Conditions | General Product |

|---|---|---|

| Kemp Elimination | Strong Base | 2-Hydroxybenzonitrile derivative |

| Photochemical Rearrangement | UV light | Benzoxazole derivative |

| Thermal Rearrangement | Heat | Varies, can include ring contraction to benzoxazoles |

| Reductive Ring Scission | Reducing agents (e.g., enzymatic) | Opened-ring structures |

Transformations of the Trimethyl Substituents: Selective Functionalization

The three methyl groups at positions 3, 5, and 6 of the 1,2-benzisoxazole ring offer sites for further chemical modification. The selective functionalization of these groups, without altering the core heterocyclic structure, is a key challenge in the synthetic chemistry of this molecule.

The methyl group at the 3-position is attached directly to the isoxazole ring, while the methyl groups at the 5- and 6-positions are on the benzene ring. This difference in location can be exploited for selective reactions. For instance, the methyl group at C3 may exhibit different reactivity compared to the aryl methyl groups.

General methods for the functionalization of methyl groups on aromatic rings could potentially be applied to the 5- and 6-methyl groups. organic-chemistry.org These include:

Oxidation: Using strong oxidizing agents to convert the methyl groups to carboxylic acids.

Halogenation: Free radical halogenation to introduce a halogen atom, which can then be used for further transformations.

Metal-catalyzed C-H activation: Direct functionalization of the C-H bonds of the methyl groups using transition metal catalysts.

For the methyl group at the 3-position, its proximity to the heteroatoms of the isoxazole ring may influence its reactivity. For example, it has been shown that 3-(bromomethyl)-1,2-benzisoxazole (B15218) can be converted into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, demonstrating that the methyl group at this position can be functionalized. nih.gov

Elucidation of Reaction Mechanisms via Advanced Experimental Techniques

Understanding the intricate details of how reactions involving 1,2-Benzisoxazole, 3,5,6-trimethyl- proceed at a molecular level often requires the use of advanced experimental techniques. Isotopic labeling and the isolation of reaction intermediates are two powerful tools for elucidating reaction mechanisms. wikipedia.orgresearchgate.net

Isotopic Labeling: This technique involves replacing one or more atoms in the reactant with a heavier isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). wikipedia.org By tracking the position of the isotope in the products, the pathway of the reaction can be inferred. nih.govnih.govthieme-connect.de For example, in a rearrangement reaction, isotopic labeling could determine whether a particular bond is broken and reformed, and whether a substituent migrates intramolecularly or intermolecularly. In the context of 1,2-benzisoxazole reactions, ¹⁸O labeling could be used to trace the fate of the isoxazole oxygen atom during ring-opening or rearrangement reactions. acs.org

Intermediate Isolation: In many reactions, short-lived intermediates are formed that are not the final products. The direct observation or trapping and characterization of these intermediates can provide crucial evidence for a proposed reaction mechanism. researchgate.net For instance, in the rearrangement of a 1,2-benzisoxazole to a benzoxazole, the isolation of a transient species could confirm the sequence of bond-breaking and bond-forming events. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are also increasingly used to predict the structures and energies of intermediates and transition states, providing theoretical support for proposed mechanisms. acs.org

Stereochemical and Regiochemical Control in Reactions Involving 1,2-Benzisoxazole, 3,5,6-trimethyl-

The outcomes of chemical reactions are not only defined by the bonds that are made and broken, but also by the spatial arrangement of the atoms in the products (stereochemistry) and the position at which new bonds are formed (regiochemistry).

Regiochemistry: In the case of 1,2-Benzisoxazole, 3,5,6-trimethyl-, electrophilic substitution on the benzene ring is a prime example where regiochemistry is important. The three electron-donating methyl groups activate the ring towards electrophiles. The directing effects of the existing substituents will determine the position of the incoming electrophile. The isoxazole ring itself also influences the regioselectivity. The outcome will be a balance of electronic and steric factors.

Stereochemistry: For reactions that create new chiral centers, controlling the stereochemistry to produce a single enantiomer or diastereomer is a major goal in modern organic synthesis. While 1,2-Benzisoxazole, 3,5,6-trimethyl- itself is not chiral, reactions involving this molecule could generate chiral products. For example, the addition of a nucleophile to the isoxazole ring could potentially create a stereocenter. The use of chiral catalysts in such reactions can lead to high levels of stereocontrol. researchgate.net Theoretical studies can also be employed to understand and predict the stereochemical outcomes of reactions involving benzoxazole derivatives. scielo.brnih.govscielo.br

Metal-Catalyzed Transformations Involving 1,2-Benzisoxazole, 3,5,6-trimethyl-

Transition metal catalysis has revolutionized organic synthesis, and the 1,2-benzisoxazole scaffold is no exception to the reach of these powerful methods. clockss.org Various metal catalysts have been employed to construct and functionalize the benzisoxazole ring system.

Palladium-catalyzed reactions are widely used for C-H activation and cross-coupling reactions. thieme-connect.com These methods could potentially be used for the direct functionalization of the C-H bonds on the benzene ring of 1,2-Benzisoxazole, 3,5,6-trimethyl-, or for coupling reactions to introduce new substituents.

Gold-catalyzed reactions have been shown to mediate annulations of benzisoxazoles with alkynes to form complex nitrogen-containing heterocycles. acs.orgresearchgate.net These types of transformations could be applied to 1,2-Benzisoxazole, 3,5,6-trimethyl- to build more complex molecular architectures.

Rhodium-catalyzed reactions have been used for the asymmetric isomerization of isoxazoles to form highly strained azirines. researchgate.net

Nickel-catalyzed transformations of 2,1-benzisoxazoles (an isomer of 1,2-benzisoxazole) with organozinc reagents have also been reported, indicating that nickel catalysis is a viable strategy for the functionalization of the benzisoxazole core. acs.org

| Metal Catalyst | Reaction Type | General Application |

|---|---|---|

| Palladium | C-H Activation, Cross-Coupling | Functionalization of the benzisoxazole core |

| Gold | Annulation with alkynes | Synthesis of complex N-heterocycles |

| Rhodium | Asymmetric Isomerization | Synthesis of chiral azirines from isoxazoles |

| Nickel | Transformations with organozinc reagents | Functionalization of the benzisoxazole core |

Advanced Spectroscopic and Structural Characterization of 1,2 Benzisoxazole, 3,5,6 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,2-Benzisoxazole (B1199462), 3,5,6-trimethyl-, a complete NMR analysis would provide unambiguous confirmation of its constitution.

Proton (¹H) NMR Chemical Shift Assignments and Multiplicity Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups.

Aromatic Protons: The protons on the benzene (B151609) ring (at positions 4 and 7) would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their chemical shifts would be influenced by the electron-donating methyl groups and the fused isoxazole (B147169) ring. The multiplicity (singlets, in this case, due to their isolation from other protons) would confirm their positions.

Methyl Protons: Three distinct singlets would be anticipated in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the three methyl groups at positions 3, 5, and 6. The integration of these signals would correspond to three protons each.

Table 1: Predicted ¹H NMR Data for 1,2-Benzisoxazole, 3,5,6-trimethyl-

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 | ~ δ 7.0-7.5 | Singlet | 1H |

| H-7 | ~ δ 7.0-7.5 | Singlet | 1H |

| 3-CH₃ | ~ δ 2.3-2.6 | Singlet | 3H |

| 5-CH₃ | ~ δ 2.2-2.5 | Singlet | 3H |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

2D NMR experiments would be essential for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This would confirm couplings between adjacent protons. For this specific molecule, no H-H couplings are expected on the aromatic ring, but it would confirm the absence of such correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C-4, C-7, and the three methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the methyl protons to the quaternary carbons of the benzene ring would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to confirm the spatial arrangement of the methyl groups relative to the aromatic protons.

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Conformation

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. For 1,2-Benzisoxazole, 3,5,6-trimethyl-, key absorptions would include:

C=N Stretching: A characteristic band for the isoxazole ring's C=N bond would be expected around 1620-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹.

N-O Stretching: The N-O bond vibration of the isoxazole ring typically appears in the 1200-1280 cm⁻¹ range.

C-H Bending: Out-of-plane bending for the aromatic C-H bonds would provide information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for 1,2-Benzisoxazole, 3,5,6-trimethyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch | 1620-1650 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry would be used to determine the exact molecular weight and to study the fragmentation pattern, which provides structural clues.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₁NO) by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).

X-ray Diffraction Analysis for Crystalline Structure Elucidation

Should 1,2-Benzisoxazole, 3,5,6-trimethyl- be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique would determine:

The precise bond lengths and angles within the molecule.

The planarity of the benzisoxazole ring system.

The conformation of the methyl groups relative to the ring.

The arrangement of molecules in the crystal lattice (crystal packing), including any intermolecular interactions such as π-π stacking.

Analysis of direct analogues suggests that the benzisoxazole ring system itself would be largely planar. The crystal packing would be influenced by weak van der Waals forces and potential C-H···N or C-H···π interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,2-Benzisoxazole, 3,5,6-trimethyl- |

Complementary Spectroscopic Methods for Comprehensive Structural Proof

To achieve a definitive structural assignment, a combination of spectroscopic methods is employed, each providing unique and complementary pieces of the molecular puzzle. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,2-Benzisoxazole, 3,5,6-trimethyl- is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. Based on data from related substituted benzimidazole (B57391) and benzisoxazole derivatives, the chemical shifts can be predicted. ugm.ac.idresearchgate.net

Aromatic Protons: The benzene ring of the benzisoxazole core possesses two aromatic protons. The proton at position 4 is expected to appear as a singlet in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton at position 7 will also likely appear as a singlet in a similar region. The precise chemical shifts are influenced by the electronic effects of the isoxazole ring and the methyl substituents.

Methyl Protons: Three distinct singlets are expected for the three methyl groups. The C-3 methyl group, being attached to the isoxazole ring, is likely to have a chemical shift in the range of δ 2.3-2.7 ppm. The C-5 and C-6 methyl groups, attached to the benzene ring, are expected to resonate slightly further upfield, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,2-Benzisoxazole, 3,5,6-trimethyl-, a total of 10 distinct carbon signals are expected. Inferences from similar heterocyclic systems suggest the following approximate chemical shift ranges. ugm.ac.idresearchgate.net

Aromatic and Heterocyclic Carbons: The quaternary carbons of the benzisoxazole core (C-3a, C-7a) and the carbon bearing the methyl group (C-3) are expected to appear in the downfield region of the spectrum. The remaining aromatic carbons (C-4, C-5, C-6, C-7) will also resonate in the aromatic region, with their specific shifts influenced by the methyl substituents.

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum, typically between δ 10 and 25 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 8.0 | Singlet |

| H-7 | 7.0 - 8.0 | Singlet |

| 3-CH₃ | 2.3 - 2.7 | Singlet |

| 5-CH₃ | 2.2 - 2.5 | Singlet |

| 6-CH₃ | 2.2 - 2.5 | Singlet |

An interactive data table with predicted ¹H NMR chemical shifts for 1,2-Benzisoxazole, 3,5,6-trimethyl-.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | Downfield |

| C-3a | Downfield |

| C-4 | Aromatic Region |

| C-5 | Aromatic Region |

| C-6 | Aromatic Region |

| C-7 | Aromatic Region |

| C-7a | Downfield |

| 3-CH₃ | 10 - 25 |

| 5-CH₃ | 10 - 25 |

| 6-CH₃ | 10 - 25 |

An interactive data table with predicted ¹³C NMR chemical shifts for 1,2-Benzisoxazole, 3,5,6-trimethyl-.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features. For 1,2-Benzisoxazole, 3,5,6-trimethyl-, the molecular formula is C₁₀H₁₁NO, corresponding to a molecular weight of 161.20 g/mol .

Analysis of the mass spectra of related compounds, such as 3-methyl-1,2-benzisoxazole, reveals characteristic fragmentation pathways. researchgate.net A prominent fragmentation pathway for 1,2-benzisoxazoles involves the loss of CO. researchgate.net For the trimethylated analogue, the following key fragments would be anticipated in its electron ionization (EI) mass spectrum:

Molecular Ion (M⁺): A strong peak at m/z = 161, corresponding to the intact molecule.

[M-1]⁺: A peak at m/z = 160, resulting from the loss of a hydrogen radical, likely from one of the methyl groups.

[M-CO]⁺: A significant peak at m/z = 133, due to the characteristic loss of carbon monoxide from the benzisoxazole ring system.

Further Fragmentations: Subsequent fragmentations of these primary ions would lead to a complex pattern of smaller ions, providing further structural clues.

| Ion | m/z | Identity |

| M⁺ | 161 | Molecular Ion |

| [M-H]⁺ | 160 | Loss of H radical |

| [M-CO]⁺ | 133 | Loss of Carbon Monoxide |

An interactive data table of predicted key mass spectrometry fragments for 1,2-Benzisoxazole, 3,5,6-trimethyl-.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1,2-Benzisoxazole, 3,5,6-trimethyl- would be expected to show characteristic absorption bands for the C=N, C=C, and C-H bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=N Stretch (isoxazole ring) | 1620 - 1680 |

| C=C Stretch (aromatic ring) | 1450 - 1600 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 2960 |

| C-H Bend (methyl) | 1375 - 1450 |

An interactive data table of expected IR absorption bands for 1,2-Benzisoxazole, 3,5,6-trimethyl-.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The benzisoxazole ring system is a chromophore that absorbs UV radiation. The extent of conjugation and the presence of substituents influence the wavelength of maximum absorption (λmax). uu.nlutoronto.ca For 1,2-Benzisoxazole, 3,5,6-trimethyl-, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the benzisoxazole core. The addition of methyl groups, which are auxochromes, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

By integrating the data from these complementary spectroscopic techniques, a comprehensive and unambiguous structural proof for 1,2-Benzisoxazole, 3,5,6-trimethyl- can be established. The combination of NMR for the carbon-hydrogen framework, mass spectrometry for molecular weight and fragmentation, IR for functional groups, and UV-Vis for the conjugated system provides a powerful and synergistic approach to molecular characterization.

Computational and Theoretical Chemistry Studies of 1,2 Benzisoxazole, 3,5,6 Trimethyl

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and equilibrium geometry of molecules. This method is favored for its balance of computational cost and accuracy. For a molecule like 1,2-Benzisoxazole (B1199462), 3,5,6-trimethyl-, a DFT calculation would begin by optimizing the molecular structure to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The selection of a functional (e.g., B3LYP, M06-2X, ωB97XD) and a basis set (e.g., 6-31G, 6-311++G(d,p)) is crucial and dictates the accuracy of the results. For instance, studies on related benzoxazole (B165842) derivatives have successfully used the B3LYP functional to achieve accurate geometrical parameters.

Calculation of Molecular Orbitals (HOMO/LUMO) and Related Electronic Properties

A primary output of DFT calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For example, in a study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, a related heterocyclic system, the HOMO-LUMO gap was calculated to be 4.9266 eV, indicating significant stability. Similar calculations for 1,2-Benzisoxazole, 3,5,6-trimethyl- would reveal how the trimethyl substitution pattern influences its electronic properties compared to the parent benzisoxazole structure.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Based on a generic benzoxazole derivative study)

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.82 | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.89 | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 4.93 | Reflects chemical stability and reactivity. |

| Ionization Potential | I | 5.82 | The energy required to remove an electron. |

| Electron Affinity | A | 0.89 | The energy released when an electron is added. |

Note: The values presented are illustrative and based on calculations for a related heterocyclic compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, to demonstrate the type of data generated. Specific calculations for 1,2-Benzisoxazole, 3,5,6-trimethyl- would be required for its actual values.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are also highly effective in predicting spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, one can obtain theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. Recent advancements combining DFT with machine learning have further improved the accuracy of chemical shift prediction, achieving mean absolute errors as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts in some models.

IR Frequencies: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors. These calculated spectra help in the assignment of vibrational modes observed in experimental FT-IR and Raman spectroscopy. For instance, in studies of benzoxazole derivatives, C=N stretching vibrations are typically predicted and observed in the 1517–1672 cm⁻¹ region, while C-O-C stretching modes appear around 1070-1250 cm⁻¹.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzoxazole Derivative

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (IR) | Assignment |

| C-H Stretch | 3105 | 3100 | Aromatic C-H stretching |

| C=N Stretch | 1536 | 1520 | Benzoxazole ring stretching |

| C-N Stretch | 1228 | 1192 | Phenyl-nitrogen bond stretching |

| C-O-C Asymmetric Stretch | 1153 | 1144 | Oxazole ring ether stretch |

| C-O-C Symmetric Stretch | 1079 | 1063 | Oxazole ring ether stretch |

Note: Data is illustrative, based on findings for 5-nitro-2-(4-nitrobenzyl) benzoxazole, to show the typical correlation between calculated and experimental values.

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These indices provide quantitative insights into the reactivity and stability of a molecule.

Key descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for predicting how 1,2-Benzisoxazole, 3,5,6-trimethyl- would behave in a chemical reaction, identifying it as either more likely to be an electrophile or a nucleophile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug design for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of benzisoxazole derivatives, including 1,2-Benzisoxazole, 3,5,6-trimethyl-, would aim to predict their activity against a specific biological target, such as an enzyme or receptor.

The process involves:

Defining a set of related molecules with known biological activities (e.g., IC₅₀ values).

Calculating a wide range of theoretical molecular descriptors (e.g., electronic, steric, topological) for each molecule.

Using statistical methods, such as Multiple Linear Regression (MLR), to build a model that relates a subset of these descriptors to the observed activity.

For example, a QSAR study on 1,2-benzisothiazol-3-one derivatives identified that descriptors related to electronegativity and atomic van der Waals volumes were significant in predicting caspase-3 inhibitory activity. A similar study involving 1,2-Benzisoxazole, 3,5,6-trimethyl- could provide crucial insights for designing new derivatives with enhanced potency.

Derivatization and Structure Activity Relationship Sar Investigations of 1,2 Benzisoxazole, 3,5,6 Trimethyl Analogues

Design and Synthesis of Novel Substituted 1,2-Benzisoxazole (B1199462), 3,5,6-trimethyl- Derivatives

The design of novel derivatives of 1,2-Benzisoxazole, 3,5,6-trimethyl- would logically commence with modifications at various positions of the benzisoxazole core to explore the chemical space around this scaffold. Synthetic strategies for the 1,2-benzisoxazole ring system are well-established and can be adapted for the creation of a diverse library of analogues.

A common and versatile method for the synthesis of 3-substituted 1,2-benzisoxazoles involves the cyclization of o-hydroxyaryl ketoximes. wikipedia.org This approach allows for the introduction of a wide array of substituents at the 3-position. For the synthesis of analogues of 1,2-Benzisoxazole, 3,5,6-trimethyl-, the starting material would be a suitably substituted o-hydroxyacetophenone. Modifications could then be introduced by varying the group at the 3-position. For instance, replacing the 3-methyl group with larger alkyl groups, aryl moieties, or functional groups containing heteroatoms could be explored.

Another synthetic avenue is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes. organic-chemistry.orgresearchgate.net This method offers a direct route to functionalized benzisoxazoles under mild conditions and provides an alternative strategy for accessing diverse substitution patterns on the benzene (B151609) ring, should modifications at the 5- and 6-positions be desired.

The general synthetic approach to novel derivatives would involve:

Modification at the 3-position: Starting from 2-hydroxy-4,5-dimethylacetophenone, a variety of ketoximes can be prepared and subsequently cyclized to yield 3-substituted-5,6-dimethyl-1,2-benzisoxazoles.

Modification at the 5- and 6-positions: Synthesis would require starting materials with different substitution patterns on the phenyl ring. These precursors could be subjected to established benzisoxazole ring-forming reactions.

Introduction of functional groups: Functional groups such as halogens, nitro groups, or sulfamoyl groups could be introduced onto the benzisoxazole ring to modulate the electronic properties and potential for hydrogen bonding of the molecule. nih.govnih.gov

The design of these novel derivatives would be guided by the desired pharmacological profile, aiming to enhance potency, selectivity, and metabolic stability.

Systematic Exploration of Substituent Effects on Reactivity and Potency

A systematic exploration of how different substituents on the 1,2-Benzisoxazole, 3,5,6-trimethyl- scaffold affect its chemical reactivity and biological potency is a critical step in establishing a robust structure-activity relationship. The electronic and steric properties of substituents can significantly influence the molecule's interaction with biological targets.

For instance, the introduction of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, halogen) at various positions on the benzene ring can alter the electron density of the benzisoxazole system, which may impact its binding affinity to a target protein. nih.gov Similarly, varying the size and shape of the substituent at the 3-position can probe the steric requirements of the binding pocket.

A hypothetical study on the anticonvulsant activity of substituted 3-sulfamoylmethyl-1,2-benzisoxazole derivatives provides a framework for how such an exploration could be conducted. In this study, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity, while the substitution of a sulfamoyl group led to a decrease in activity. nih.gov This highlights the sensitive nature of substituent effects on biological outcomes.

To systematically explore these effects for 1,2-Benzisoxazole, 3,5,6-trimethyl- analogues, a library of compounds with diverse substituents would be synthesized and their biological activity evaluated. The following table illustrates a hypothetical SAR exploration based on known effects in related benzisoxazole series.

| Compound | R3-Substituent | R5-Substituent | R6-Substituent | Hypothetical Potency | Rationale for Predicted Change in Potency |

| Parent | -CH₃ | -CH₃ | -CH₃ | Baseline | Reference compound. |

| Analogue 1 | -CH₂CH₃ | -CH₃ | -CH₃ | Increased | Small alkyl groups at the 3-position may enhance binding. |

| Analogue 2 | -Phenyl | -CH₃ | -CH₃ | Decreased | Bulky aryl group may cause steric hindrance. |

| Analogue 3 | -CH₃ | -Cl | -CH₃ | Increased | Halogen substitution can enhance activity. nih.gov |

| Analogue 4 | -CH₃ | -CH₃ | -NO₂ | Decreased | Electron-withdrawing groups can modulate activity. nih.gov |

Bioisosteric Modifications of the Trimethyl Groups and Benzisoxazole Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a powerful strategy in drug design. wikipedia.orgdrughunter.com For 1,2-Benzisoxazole, 3,5,6-trimethyl-, bioisosteric modifications of the methyl groups and the benzisoxazole ring itself could lead to improved pharmacological properties.

Modification of the Trimethyl Groups:

The three methyl groups at positions 3, 5, and 6 are potential sites for metabolic oxidation. Replacing one or more of these methyl groups with bioisosteres could enhance metabolic stability. nih.gov

Cyclopropyl Group: A cyclopropyl group can be a bioisostere for a methyl group, often leading to increased potency and improved metabolic stability. researchgate.net

Trifluoromethyl Group (-CF₃): The replacement of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation and can also alter the electronic properties of the molecule. nih.gov

Oxetane Ring: Oxetanes can serve as bioisosteres for gem-dimethyl groups, offering similar steric bulk with increased polarity and reduced lipophilicity, which can improve aqueous solubility and reduce metabolic degradation. pressbooks.pub

Modification of the Benzisoxazole Ring:

The 1,2-benzisoxazole ring itself can be replaced with other heterocyclic systems to explore different chemical space and potentially improve drug-like properties. This is a form of non-classical bioisosterism. wikipedia.org

Benzimidazole (B57391): Benzimidazoles are structurally similar to benzisoxazoles and are also known to possess a wide range of biological activities. nih.gov

Indazole: The indazole ring is another common bioisostere for the benzisoxazole scaffold.

Benzothiazole: This sulfur-containing heterocycle can also be considered as a bioisosteric replacement.

The following table presents potential bioisosteric replacements for the trimethyl groups of 1,2-Benzisoxazole, 3,5,6-trimethyl-.

| Original Group | Position | Bioisosteric Replacement | Potential Advantage |

| -CH₃ | 3 | -Cyclopropyl | Increased potency, improved metabolic stability researchgate.net |

| -CH₃ | 5 | -CF₃ | Blocked metabolic oxidation, altered electronics nih.gov |

| -CH₃ | 6 | -F | Similar size to hydrogen, blocks metabolism nih.gov |

Correlation between Structural Features and Observed Biological Activities (mechanistic/target focus)

The ultimate goal of derivatization and SAR studies is to establish a clear correlation between the structural features of the synthesized analogues and their observed biological activities. This understanding allows for the rational design of more potent and selective compounds. The biological activity of 1,2-benzisoxazole derivatives is diverse, with reported activities including anticonvulsant, antimicrobial, antipsychotic, and anticancer effects. nih.govresearchgate.net

For a specific biological target, the structural requirements for optimal activity can be elucidated. For example, if the target is an enzyme, the benzisoxazole scaffold might act as a hinge-binder, and modifications at different positions could explore interactions with specific pockets within the enzyme's active site.

A study on 3-substituted 1,2-benzisoxazole derivatives as anticonvulsants found that the nature of the substituent at the 3-position was critical for activity. nih.govnih.gov Small, polar groups were generally favored. The introduction of a halogen at the 5-position increased potency, suggesting an important interaction in that region of the binding site. nih.gov

To establish a mechanistic focus for 1,2-Benzisoxazole, 3,5,6-trimethyl- analogues, the following steps would be necessary:

Identify a specific biological target: This could be an enzyme, receptor, or ion channel.

Develop a pharmacophore model: Based on the SAR data, a model can be constructed that defines the key structural features required for activity.

Conduct molecular modeling studies: Docking studies can be used to predict the binding mode of the analogues to the target, helping to rationalize the observed SAR.

Investigate mechanism of action: Cellular and in vivo studies would be required to confirm the mechanism by which the compounds exert their biological effect.

The following table provides a hypothetical correlation between structural features and a potential biological activity, such as enzyme inhibition.

| Structural Feature | Observed Effect on Activity | Potential Mechanistic Interpretation |

| 3-Methyl Group | Essential for baseline activity | Fits into a small hydrophobic pocket of the enzyme. |

| 5-Halogen Substituent | Increased potency | Forms a halogen bond with a specific residue in the active site. |

| 6-Methyl Group | Tolerated, minor impact | Located in a region of the binding site with less stringent steric requirements. |

| Bioisosteric replacement of 3-CH₃ with -CF₃ | Decreased potency | The more electron-withdrawing nature of -CF₃ may disrupt a key electronic interaction. |

By systematically applying these principles of medicinal chemistry, the therapeutic potential of the 1,2-Benzisoxazole, 3,5,6-trimethyl- scaffold can be thoroughly explored and optimized.

Biological Activities and Molecular Target Engagement of 1,2 Benzisoxazole, 3,5,6 Trimethyl and Its Derivatives

Exploration of Protein and Enzyme Binding Interactions

The interaction of 1,2-benzisoxazole (B1199462) derivatives with a range of proteins and enzymes underscores their therapeutic potential. These interactions are often characterized by high affinity and selectivity, which are crucial for the development of effective and safe drug candidates.

Enzyme Inhibition Profiles

Derivatives of 1,2-benzisoxazole have been shown to be potent inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE): A series of N-benzylpiperidine benzisoxazoles have demonstrated potent and selective inhibition of acetylcholinesterase (AChE). nih.gov For instance, certain benzisoxazole derivatives displayed in vitro AChE inhibition with IC50 values ranging from 0.8 to 14 nM. nih.gov Notably, N-acetyl and morpholino derivatives exhibited outstanding selectivity for AChE over butyrylcholinesterase, by more than three orders of magnitude. nih.gov Molecular dynamics simulations have suggested that the binding of these inhibitors involves key interactions with amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330 within the enzyme's active site. nih.gov Further studies have shown that modifying the linker between the benzisoxazole and piperidine (B6355638) rings from an ether bond to a two-carbon methylene (B1212753) bond can enhance AChE inhibition. nih.gov

Phosphodiesterases (PDEs): While specific data on the inhibition of phosphodiesterases by 1,2-Benzisoxazole, 3,5,6-trimethyl- is not readily available, the broader class of isoxazole (B147169) derivatives has been investigated for this activity. The structural similarities suggest that benzisoxazole derivatives could also be explored as PDE inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV): Certain 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have been designed and synthesized as potential DPP-IV inhibitors. figshare.com Compounds with and without a glycine (B1666218) spacer were evaluated, with some showing moderate activity. figshare.com DPP-IV is a significant target in the management of type 2 diabetes. mdpi.comnih.gov

Protein Tyrosine Phosphatase-1B (PTP1B): The inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. While direct inhibition by 1,2-Benzisoxazole, 3,5,6-trimethyl- is not explicitly detailed, related heterocyclic structures like benzimidazole (B57391) sulfonamides have been developed as potent PTP1B inhibitors. nih.gov These inhibitors often incorporate a phosphotyrosine mimetic to bind to the enzyme's active site. nih.gov

Lipoxygenase (LOX): Benzoxazole (B165842) and benzisothiazole derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an important enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govgoogle.com For example, a series of benzoxazoles showed inhibition of LTC4 formation with IC50 values ranging from 0.12 to 23.88 μM. nih.gov Additionally, the compound AA861, a benzoquinone derivative, was found to be a potent inhibitor of 12-lipoxygenase in mouse epidermis with an IC50 of 1.9 microM. nih.gov

Cyclooxygenase (COX): Molecular docking studies have suggested that 1,2-benzisoxazole derivatives can exhibit good binding interactions with cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory activity. researchgate.net The anti-inflammatory effect of some triazole derivatives, which can be structurally related to benzisoxazoles, is believed to be based on the inhibition of COX-2. biomedpharmajournal.org

Table 1: Enzyme Inhibition by 1,2-Benzisoxazole Derivatives

| Enzyme | Derivative Class | Key Findings |

| Acetylcholinesterase (AChE) | N-benzylpiperidine benzisoxazoles | Potent and selective inhibition with IC50 values in the nanomolar range. nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | 1,2-benzisoxazole-3-acetamide | Moderate inhibitory activity observed for some derivatives. figshare.com |

| 5-Lipoxygenase (5-LOX) | Benzoxazoles | Inhibition of LTC4 formation with IC50 values in the micromolar range. nih.gov |

| 12-Lipoxygenase | Benzoquinone derivative (AA861) | Potent inhibition with an IC50 of 1.9 microM. nih.gov |

| Cyclooxygenase-2 (COX-2) | 1,2-benzisoxazole derivatives | Good binding interactions predicted by molecular docking studies. researchgate.net |

Modulatory Effects on Cellular Signaling Pathways

The biological effects of 1,2-benzisoxazole derivatives are often mediated through their modulation of intracellular signaling pathways. For example, some benzimidazole sulfonamide inhibitors of PTP1B have been shown to affect the insulin (B600854) receptor (IR) phosphorylation assay and an Akt phosphorylation assay, indicating their involvement in the insulin signaling pathway. nih.gov

Investigations into Antimicrobial Mechanisms

Derivatives of 1,2-benzisoxazole have demonstrated promising activity against a range of microbial pathogens.

A naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has been identified as a potent antibiotic against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. nih.govnih.gov Mechanistic studies suggest that its antibacterial effect in A. baumannii can be reversed by the supplementation of 4-hydroxybenzoate (B8730719). nih.govnih.gov This finding, coupled with molecular modeling, points towards the potential inhibition of two enzymes in the 4-hydroxybenzoate metabolic pathway: chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.govnih.gov

Furthermore, the synthesis of novel 1,2,3-triazole-linked benzoxazole derivatives has led to the identification of potent inhibitors of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. bham.ac.uk Two such compounds, BOK-2 and BOK-3, exhibited significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. bham.ac.uk

Mechanistic Insights into Potential Antineoplastic Activity

The anticancer potential of 1,2-benzisoxazole derivatives has been explored through various mechanisms, including enzyme inhibition and modulation of the cell cycle.

Enzyme Inhibition: Certain 1,2-benzisoxazole-3-acetamide derivatives, initially designed as DPP-IV inhibitors, have also been screened for their anticancer activity. figshare.com Compound 9c, which contains a cyano group, showed very good anticancer activity against the MCF7 breast cancer cell line with an IC50 of 2.36 ± 0.34 μM. figshare.com Another study synthesized novel hybrids of 1,2,3-triazole and benzoxazole and identified potent inhibitors of the DprE1 enzyme, which, while primarily an antibacterial target, highlights the potential for enzyme-targeted anticancer strategies with this scaffold. bham.ac.uk

Cell Cycle Modulation: A series of 1,2-benzisoxazole derivatives tethered to a 1,2,3-triazole moiety have demonstrated significant antiproliferative effects against human acute myeloid leukemia (AML) cells. nih.gov The most potent compound, PTB, had an IC50 of 2 μM against MV4-11 cells and induced cytotoxicity selectively in AML cells over normal bone marrow cells. nih.gov Mechanistically, PTB was found to induce apoptosis and a sub-G1 cell cycle arrest. nih.gov In silico analysis suggested that histone deacetylases (HDACs) are potential protein targets for these compounds. nih.gov

Furthermore, a novel benzisoxazole derivative, compound 7e, was found to inhibit the proliferation and migration of MDAMB-231 breast cancer cells induced by the Metastasis-Associated protein (MTA1). nih.gov This suggests that targeting MTA1-driven angiogenesis and metastasis could be a key mechanism of action for the antineoplastic activity of these compounds. nih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

The 1,2-benzisoxazole scaffold is a component of compounds with known anti-inflammatory and immunomodulatory properties.

Some 1,2-benzisoxazole derivatives have shown good anti-inflammatory activity in in vitro assays, such as the HRBC membrane stabilization method. researchgate.net The anti-inflammatory effects of some triazole derivatives, which can be considered structural analogs, are attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, leading to a reduction in the synthesis of inflammatory mediators like prostaglandins. biomedpharmajournal.org

In terms of immunomodulation, certain isoxazole derivatives have been shown to have differential effects on the immune system. nih.gov For instance, some compounds can inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity. nih.gov The immunomodulatory properties of these compounds can involve the mobilization of lymphopoiesis and the generation of regulatory T cells. nih.gov Additionally, some derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-α. nih.govmdpi.com

Neuropharmacological Action Mechanisms (e.g., anticonvulsant activity through specific ion channels or receptors)

The neuropharmacological profile of 1,2-benzisoxazole derivatives is primarily characterized by their significant anticonvulsant properties. While specific data on 1,2-Benzisoxazole, 3,5,6-trimethyl- is not extensively available in the current body of scientific literature, the mechanistic understanding of its structural analogs, particularly zonisamide (B549257) (3-(sulfamoylmethyl)-1,2-benzisoxazole), provides a strong framework for its potential modes of action. The primary mechanisms involve the modulation of voltage-gated ion channels and effects on neurotransmitter systems.

Research indicates that 1,2-benzisoxazole derivatives exert their anticonvulsant effects through a multi-faceted approach. A principal mechanism is the blockade of voltage-gated sodium channels. nih.govresearchgate.netdrugbank.com This action reduces the sustained, high-frequency repetitive firing of neurons, a hallmark of seizure activity. nih.gov By stabilizing neuronal membranes, these compounds can prevent the propagation of seizure discharges. drugbank.comyoutube.com

In addition to their effects on sodium channels, these derivatives also inhibit low-threshold T-type calcium channels. nih.govresearchgate.net The blockade of these channels is thought to contribute to the prevention of seizure spread across different neuronal populations. nih.gov This dual action on both sodium and calcium channels likely contributes to the broad-spectrum anticonvulsant activity observed with some compounds in this class. researchgate.net

Furthermore, some 1,2-benzisoxazole derivatives exhibit weak inhibitory effects on carbonic anhydrase. nih.govresearchgate.net However, it is generally believed that this particular mechanism does not significantly contribute to their primary antiepileptic effects. nih.govresearchgate.net There is also evidence to suggest that these compounds may modulate GABAergic and glutamatergic neurotransmission, although the precise clinical relevance of these findings is still under investigation. researchgate.netwikipedia.org

Studies on the structure-activity relationship of 1,2-benzisoxazole derivatives have revealed that substitutions on the benzisoxazole ring can significantly impact their pharmacological profile. For instance, the introduction of a halogen atom at the 5-position has been shown to increase both anticonvulsant activity and neurotoxicity. nih.govnih.gov Conversely, the nature of the substituent at the 3-position is also a critical determinant of activity.

The table below summarizes the observed neuropharmacological actions of representative 1,2-benzisoxazole derivatives based on available research findings.

| Derivative | Primary Molecular Target(s) | Observed Neuropharmacological Effect |

| Zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole) | Voltage-gated sodium channels, T-type calcium channels | Reduction of sustained high-frequency repetitive firing of neurons, inhibition of seizure spread. nih.govresearchgate.netdrugbank.com |

| 5-Halo-1,2-benzisoxazole derivatives | Not explicitly defined | Increased anticonvulsant activity and neurotoxicity. nih.govnih.gov |

| Benzoxazole derivatives containing 1,2,4-triazolone | GABAA receptor (benzodiazepine binding site) | Increased GABA levels in the brain, anticonvulsive action. nih.gov |

It is important to note that while the neuropharmacological actions of zonisamide and other derivatives provide valuable insights, the specific activity of 1,2-Benzisoxazole, 3,5,6-trimethyl- would need to be determined through direct experimental evaluation.

Strategic Role of 1,2 Benzisoxazole, 3,5,6 Trimethyl in Contemporary Medicinal Chemistry Research

Benchmarking as a Privileged Scaffold for Novel Therapeutic Agent Development

The 1,2-benzisoxazole (B1199462) ring system is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has established benzisoxazole and its derivatives as crucial building blocks in drug discovery. nih.gov The core scaffold is present in drugs approved for conditions like epilepsy and psychosis, such as Zonisamide (B549257) and Risperidone (B510). nih.gov Research has demonstrated that derivatives of the benzisoxazole scaffold possess an impressive range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. nih.govresearchgate.net

The specific compound, 1,2-Benzisoxazole, 3,5,6-trimethyl- , serves as a significant, functionalized version of this privileged core. While the broader benzisoxazole scaffold owes its privileged status to its wide-ranging bioactivities, the strategic placement of three methyl groups in the 3, 5, and 6 positions provides a unique starting point for the synthesis of targeted therapeutic agents. A key example of its utility is its role as a chemical intermediate in the synthesis of novel cholinesterase inhibitors, which are investigated for their potential in treating Alzheimer's disease. googleapis.com In this context, the trimethylated benzisoxazole core is used as a foundational structure to build more complex molecules designed to modulate the activity of acetylcholinesterase, an enzyme critical in memory and cognition. googleapis.com

Furthermore, structure-activity relationship (SAR) studies on the benzisoxazole scaffold have revealed that the nature and position of substituents significantly influence biological effects. For instance, the introduction of methyl groups onto the benzisoxazole ring has been shown to yield compounds with prominent antioxidant activity. nih.gov This suggests that beyond its role as a structural intermediate, the trimethyl substitution pattern may itself confer valuable physicochemical and biological properties that can be exploited in the development of new drugs.

Table 1: Reported Biological Activities of the General 1,2-Benzisoxazole Scaffold This table summarizes the diverse therapeutic areas where the parent benzisoxazole scaffold has shown potential. The data is based on studies of various derivatives.

| Therapeutic Area | Specific Activity/Target | Reference(s) |

|---|---|---|

| Central Nervous System | Anticonvulsant, Antipsychotic, Acetylcholinesterase Inhibition | nih.govnih.govnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Anti-HIV, Antitubercular | nih.gov |

| Oncology | Anticancer, Antiproliferative | nih.govnih.gov |

| Inflammatory Disorders | Anti-inflammatory | nih.gov |

| Metabolic Diseases | Antidiabetic, Anti-glycation | nih.govresearchgate.net |

| Other | Antioxidant, Analgesic | nih.gov |

Contributions to Lead Compound Identification and Optimization Paradigms

The process of discovering a new drug often begins with a "lead compound," a molecule that shows promising biological activity but requires significant modification to become a viable therapeutic agent. 1,2-Benzisoxazole, 3,5,6-trimethyl- contributes to this paradigm primarily as a sophisticated building block for generating new lead compounds. googleapis.com Its predefined three-point substitution pattern offers a structurally rigid and chemically defined starting point, allowing medicinal chemists to systematically explore chemical space and develop novel derivatives with enhanced potency and selectivity.

A clear illustration of its role is in the development of acetylcholinesterase inhibitors for Alzheimer's disease. googleapis.com Researchers have used 3,5,6-trimethyl-1,2-benzisoxazole to synthesize more elaborate piperidine (B6355638) derivatives, demonstrating its utility in a lead generation strategy where the core scaffold is tethered to other functional groups to achieve a specific biological effect. googleapis.com

Modern lead optimization paradigms often involve strategies to create multi-target-directed ligands (MTDLs) or to append other pharmacologically active moieties. Research on the benzisoxazole scaffold provides templates for how derivatives of the trimethylated version could be optimized:

Hybrid Molecule Design : One successful approach involves attaching another heterocyclic system to the benzisoxazole core. For example, linking a 1,2,3-triazole moiety to the 3-position of a 1,2-benzisoxazole has produced compounds with significant anticancer activity against acute myeloid leukemia cells. nih.gov This strategy could be applied to 1,2-Benzisoxazole, 3,5,6-trimethyl- to explore new therapeutic avenues.

Scaffold Rigidification : In the quest for ligands with dual activity, such as inhibiting acetylcholinesterase and acting as agonists for serotonin (B10506) receptors (5-HT₄R), a rigidification strategy has been applied to known flexible molecules, leading to the design of novel, potent benzisoxazole derivatives. nih.gov This highlights a rational design approach that could be employed to optimize leads derived from the trimethylated scaffold.

Lead optimization is an exhaustive process of refining a molecule's structure to improve its potency, selectivity, and pharmacokinetic properties. pharmafeatures.com The use of a well-defined, pre-substituted core like 1,2-Benzisoxazole, 3,5,6-trimethyl- can streamline this process by providing a consistent foundation upon which modifications can be systematically built and evaluated.

Future Perspectives and Emerging Research Avenues for 1,2-Benzisoxazole, 3,5,6-trimethyl- in Drug Discovery

The documented application of 1,2-Benzisoxazole, 3,5,6-trimethyl- as a precursor for cholinesterase inhibitors logically points to its continued exploration in the field of neurodegenerative diseases. googleapis.com Future research could focus on synthesizing a broader library of derivatives based on this specific trimethylated core to optimize potency against acetylcholinesterase and to profile for activity against other relevant targets in Alzheimer's disease, such as beta-secretase (BACE1) or tau protein aggregation.

Emerging research avenues for this compound and its derivatives can be extrapolated from the broader activities of the benzisoxazole family:

Expansion into Oncology : Given that novel benzisoxazole-triazole hybrids show promise as anticancer agents by targeting histone deacetylases (HDACs), a future direction would be to synthesize and test derivatives of 1,2-Benzisoxazole, 3,5,6-trimethyl- for similar activity. nih.gov The methyl groups at the 5 and 6 positions could influence target binding or cellular uptake, potentially leading to compounds with a unique biological profile.

Development of Multi-Target-Directed Ligands (MTDLs) : The strategy of designing single molecules that hit multiple targets is a growing area in drug discovery. nih.gov The trimethylated benzisoxazole scaffold could serve as the foundation for MTDLs aimed at complex diseases. For example, combining cholinesterase inhibition with antioxidant properties, a characteristic suggested by the presence of methyl groups, could offer a multi-pronged approach to treating neuroinflammation. nih.gov

Ultimately, the future of 1,2-Benzisoxazole, 3,5,6-trimethyl- in drug discovery lies in leveraging its unique substitution pattern to build and optimize new chemical entities for complex diseases, moving beyond its current known role as a synthetic intermediate.

Challenges in the Development of Benzisoxazole-Based Chemical Probes

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway. While the benzisoxazole scaffold is a valuable starting point for drug development, creating high-quality chemical probes based on this framework presents several challenges.

Achieving Selectivity : A primary challenge is ensuring that the probe interacts with its intended target with high specificity. The benzisoxazole scaffold is known for its ability to bind to many different receptors and enzymes, a trait that makes it a "privileged scaffold" but also complicates the development of selective probes. nih.gov Off-target effects can lead to ambiguous or misleading biological data.